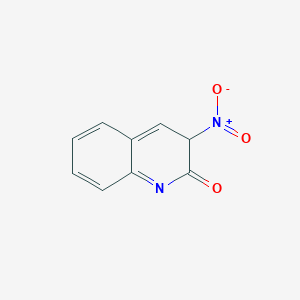
3-nitro-3H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-3H-quinolin-2-one is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a quinoline ring system substituted with a nitro group at the third position and a keto group at the second position. The unique structure of this compound makes it a valuable building block in synthetic chemistry and a potential candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-3H-quinolin-2-one typically involves the reaction of quinoline derivatives with nitro compounds under specific conditions. One common method is the copper-catalyzed synthesis from nitro-olefins and anthranils through a [4+2] cycloaddition reaction . This reaction proceeds under mild conditions and yields 3-nitro-quinolines in high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high efficiency and yield. The use of eco-friendly and sustainable processes, such as visible light-mediated synthesis, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-nitro-3H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc and acetic acid.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc/acetic acid or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-3H-quinolin-2-one.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-nitro-3H-quinolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antituberculosis agent.
Medicine: Explored for its role in developing pharmacologically active substances, including anticancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of functional materials and ligands for catalysis.
Mechanism of Action
The mechanism of action of 3-nitro-3H-quinolin-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxyquinoline
- 4-hydroxyquinoline
- 3-aminoquinoline
Uniqueness
3-nitro-3H-quinolin-2-one is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to undergo diverse chemical reactions and its potential in various applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-nitro-3H-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h1-5,8H |
InChI Key |
LUASIDGCYRWNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(C(=O)N=C2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















